5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene
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Overview
Description
5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene is an aromatic compound with the molecular formula C8H7BrClFO It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine substituent.
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to add the chlorine substituent.
Fluorination: The chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the halogens.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Coupling: Products include biaryl compounds.
Scientific Research Applications
5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing halogens activate the benzene ring towards nucleophiles, facilitating the substitution process. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene
- 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
- 1-Bromo-3-fluorobenzene
Uniqueness
The presence of multiple halogens and a methoxymethyl group provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C8H7BrClFO |
---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4H2,1H3 |
InChI Key |
GDUJJOMOUROARZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC(=C1)Br)Cl)F |
Origin of Product |
United States |
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